

Application Notes: Barium Ferrite for Permanent Magnet Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BARIUM FERRITE**

Cat. No.: **B1143571**

[Get Quote](#)

Introduction

Barium ferrite ($\text{BaFe}_{12}\text{O}_{19}$) is a hard magnetic ceramic material that has been a cornerstone in the permanent magnet industry for decades.^[1] Its widespread use stems from a unique combination of strong magnetic properties, excellent chemical stability, and cost-effectiveness.^{[2][3][4]} As a type of M-type hexagonal ferrite, **barium ferrite**'s magnetocrystalline anisotropy leads to high coercivity, making it highly resistant to demagnetization.^{[3][5]} This robustness, coupled with its resistance to corrosion and high temperatures, makes it a reliable material for a multitude of applications.^[1] These magnets are commonly known as ceramic magnets and are produced by sintering a mixture of iron oxide (Fe_2O_3) and barium carbonate (BaCO_3).^{[6][7]}

Key Properties and Advantages

- **High Coercivity:** **Barium ferrite** magnets exhibit high intrinsic coercivity, meaning they can withstand strong external magnetic fields without becoming demagnetized.^[3] Uniquely, their resistance to demagnetization increases with temperature, a valuable characteristic for applications like motors and generators.^[1]
- **Chemical Stability:** As an oxide, **barium ferrite** is inherently resistant to oxidation and corrosion, unlike many metallic magnet alloys.^{[1][4]} This stability contributes to a long operational lifespan, even in humid or harsh environments.^[1]
- **Good Thermal Stability:** **Barium ferrite** has a high Curie temperature, typically around 450 °C (723 K), allowing it to retain its magnetic properties at elevated operating temperatures

(up to 300 °C).[1]

- Electrical Insulation: It is an excellent electrical insulator, preventing the flow of electrical currents, which is beneficial in many electronic applications.[1]
- Cost-Effectiveness: The raw materials, primarily iron oxide and barium carbonate, are abundant and inexpensive, making **barium ferrite** a more economical choice compared to rare-earth magnets.[3][4]
- Versatility in Manufacturing: **Barium ferrite** powder can be formed into a wide variety of complex shapes and sizes through pressing and sintering processes.[1]

Applications

The robust and reliable nature of **barium ferrite** magnets has led to their use in a wide array of applications across various industries:

- Motors and Generators: A primary application is in small DC motors and generators, where their resistance to demagnetization at higher temperatures is a significant advantage.[1][7]
- Loudspeakers: **Barium ferrite** is a common material for speaker magnets due to its strong magnetic field and long-term stability.[1]
- Magnetic Recording Media: Historically, it has been widely used in magnetic tapes, floppy disks, and magnetic stripe cards (e.g., credit cards, ID cards) due to its ability to be finely powdered, leading to high data packing density.[1][2][3]
- Sensors and Actuators: Its stability and reliability make it suitable for various sensors and actuators in the automotive and electronics industries.[2][7]
- Microwave Devices: **Barium ferrite** is utilized in the manufacturing of microwave components such as circulators, isolators, and phase shifters.[3]

Quantitative Data

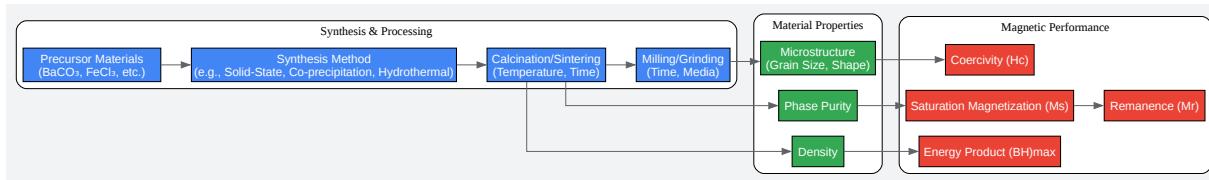
Table 1: General Physical and Magnetic Properties of Barium Ferrite

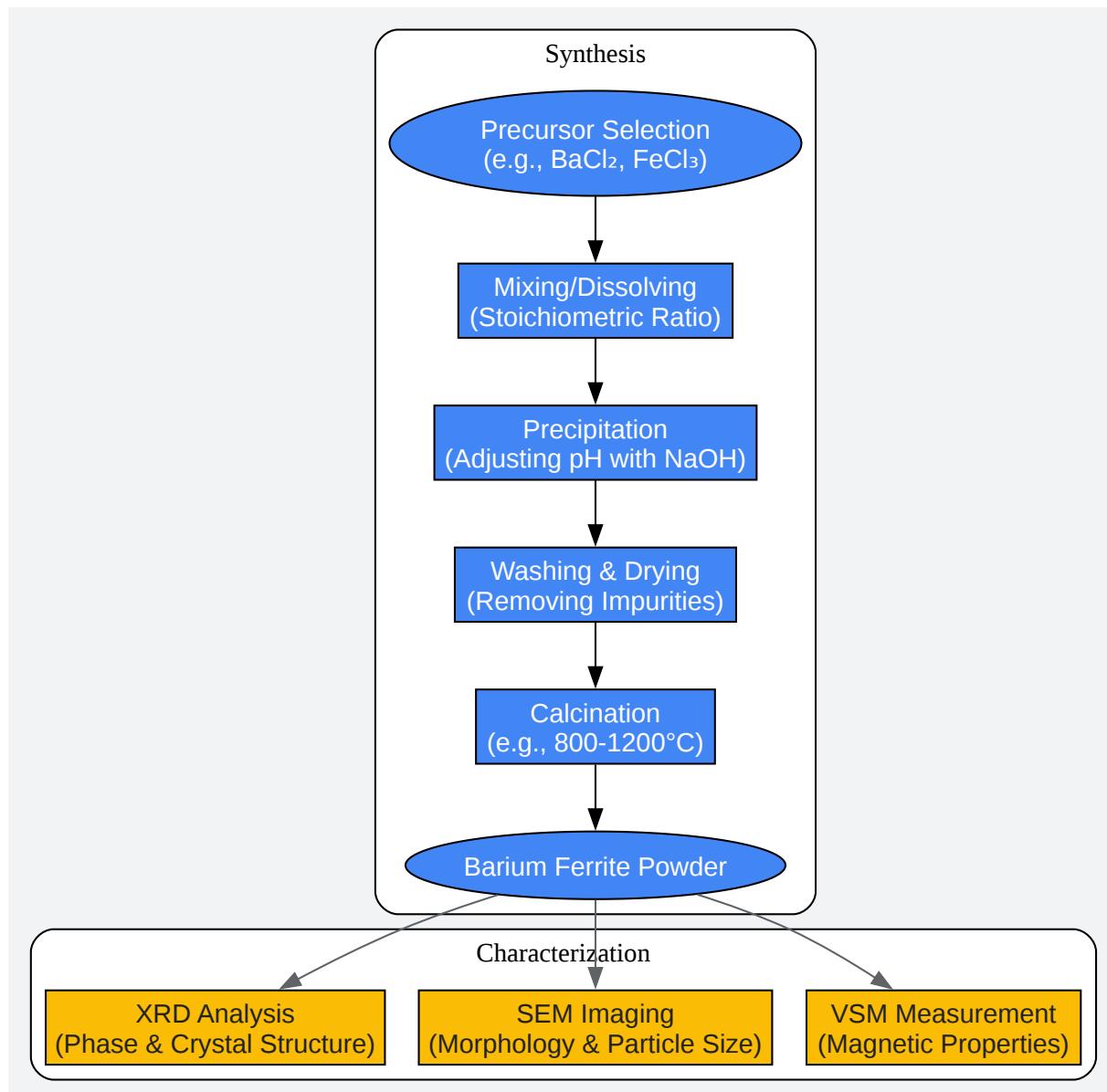
Property	Value	Units
Chemical Formula	<chem>BaFe12O19</chem>	-
Crystal Structure	Hexagonal (Magnetoplumbite)	-
Density	~5.28	g/cm ³
Melting Point	~1316	°C
Curie Temperature	~450	°C
Electrical Resistivity	High (Insulator)	Ω·m
Anisotropy Constant (K ₁)	~4.5 x 10 ⁵	J/m ³

Note: The exact values can vary depending on the manufacturing process and any substitutions or dopants used.

Table 2: Magnetic Properties of Barium Ferrite Synthesized by Various Methods

Synthesis Method	Saturation Magnetization (Ms)	Remanence (Mr)	Coercivity (Hc)	Reference
Solid-State Reaction (Mortar)	51.03 emu/g	-	0.32 T	[8]
Solid-State Reaction (High Energy Milling)	50.40 emu/g	-	0.30 T	[8]
Sol-Gel Combustion (850°C)	50.37 emu/g	26.15 emu/g	2984.9 G	[9]
Hydrothermal Synthesis	23.7 emu/g	-	1286 Oe	[10]
Hydrothermal Synthesis (CTAB-coated)	32.8 A m ² /kg	10.4 A m ² /kg	72 kA/m	[11]
Co-precipitation (doped, x=0.1)	28.34 emu/g	15.23 emu/g	1144 Oe	[12]


Note: Units have been kept as reported in the source material. Conversions: 1 T = 10⁴ G = 10⁴ Oe; 1 A m²/kg ≈ 1 emu/g.


Experimental Protocols & Workflows

The synthesis and characterization of **barium ferrite** are critical to achieving desired magnetic properties. Below are generalized protocols for common methods.

Logical Workflow for Barium Ferrite Development

The development process for **barium ferrite** magnets involves a logical progression from synthesis to characterization and final application, where the parameters of each step influence the final magnetic performance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium ferrite - Wikipedia [en.wikipedia.org]
- 2. nanorh.com [nanorh.com]
- 3. Barium Ferrite Powder - Applications, Properties, and Best Price [chemienterprisesllp.com]
- 4. High Technology Applications of Barium and Strontium Ferrite Magnets | Scientific.Net [scientific.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. cndailymag.com [cndailymag.com]
- 7. Ferrite (magnet) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of barium hexaferrite nano-platelets for ethylene glycol ferrofluids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03833E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Barium Ferrite for Permanent Magnet Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143571#barium-ferrite-for-permanent-magnet-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com